Arsenazo III disodium salt

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Arsenazo III disodium salt typically involves the diazotization of o-arsanilic acid followed by coupling with 4,5-dihydroxynaphthalene-2,7-disulphonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and reactors helps in maintaining the reaction conditions and scaling up the production .

Types of Reactions:

Complexation: The compound undergoes complexation reactions with metal ions, forming stable colored complexes.

Substitution: It can participate in substitution reactions where the azo groups may be replaced under specific conditions.

Common Reagents and Conditions:

Reagents: Metal ions such as uranium, thorium, and zirconium.

Major Products:

Aplicaciones Científicas De Investigación

Key Applications

-

Analytical Chemistry

- Metal Ion Detection : Arsenazo III is widely used as a reagent in spectrophotometric methods for determining concentrations of metal ions such as aluminum, gallium, indium, uranium, thorium, and lanthanides. The dye forms stable colored complexes with these metals, allowing for precise quantification through absorbance measurements at specific wavelengths .

- Complexometric Determination : It serves as a complexometric indicator for various metal ions in solution, facilitating the analysis of metal content in environmental samples and industrial processes .

-

Biological Research

- Calcium Transport Studies : This compound is employed to study calcium transport mechanisms in cells. Its ability to form complexes with calcium ions allows researchers to monitor intracellular calcium levels effectively .

- Interactions with Biological Molecules : Arsenazo III is utilized in studies examining the interactions between metal ions and biological macromolecules, contributing to the understanding of metal ion roles in biological systems .

-

Environmental Monitoring

- Water Quality Testing : The dye is used in environmental science for monitoring trace metal concentrations in water bodies. Its sensitivity allows detection of low concentrations of metals, making it suitable for assessing water quality and compliance with environmental regulations .

- Rare Earth Element Detection : Recent studies have developed assays using Arsenazo III for the rapid screening of rare earth elements in microbial culture media. This application is particularly relevant in biotechnological research involving methanotrophic and methylotrophic bacteria that utilize these elements .

Spectrophotometric Determination of Metal Ions

A study demonstrated the effectiveness of Arsenazo III in determining aluminum and gallium concentrations through spectrophotometry. The method involved preparing standard solutions and measuring absorbance at specific wavelengths, showing a linear relationship between concentration and absorbance within defined limits.

Monitoring Rare Earth Elements

Research conducted on methanotrophic bacteria utilized an Arsenazo III-based assay to monitor the depletion of lanthanum and europium from culture media. The assay provided rapid results compared to traditional methods like inductively coupled plasma mass spectrometry (ICP-MS), highlighting its potential for routine monitoring in microbial studies .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Analytical Chemistry | Metal ion determination (Al, Ga, U) | High sensitivity and specificity |

| Biological Research | Calcium transport studies | Real-time monitoring of ion levels |

| Environmental Monitoring | Water quality testing; rare earth element detection | Rapid assessment of trace metals |

Mecanismo De Acción

The compound exerts its effects through the formation of colored complexes with metal ions. The azo groups in the molecule interact with the metal ions, leading to the formation of stable complexes. These complexes can be detected and quantified using spectrophotometric methods, allowing for precise measurement of metal ion concentrations .

Comparación Con Compuestos Similares

Disodium 3,6-bis((4-bromo-2-sulfophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonate: Another azo compound used for similar spectrophotometric applications.

Disodium 3,6-bis((2-arsonophenyl)diazenyl)-4,5-dihydroxy-2,7-naphthalenedisulfonate: A variant with slight structural differences but similar functional properties.

Uniqueness: Arsenazo III disodium salt is unique due to its high sensitivity and specificity for certain metal ions, making it a preferred choice in analytical applications. Its ability to form stable and distinct colored complexes sets it apart from other similar compounds .

Actividad Biológica

Overview

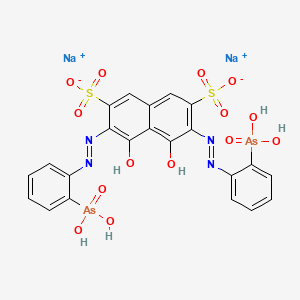

Arsenazo III disodium salt, chemically known as Disodium 3,6-bis((o-arsonophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonate, is a metallochromic dye widely used in analytical chemistry for the detection and quantification of metal ions. Its biological activity primarily revolves around its interactions with various ions, particularly calcium and uranium, and its applications in biological systems.

Complexation with Metal Ions

Arsenazo III forms colored complexes with metal ions, which is the basis for its use as a reagent in spectrophotometric analyses. The formation of these complexes allows for the quantitative measurement of metal ion concentrations in various samples. The dye exhibits high sensitivity and selectivity towards specific ions such as calcium (), aluminum (), gallium (), and indium () .

Biochemical Pathways

The interaction of Arsenazo III with calcium ions has been studied extensively. For instance, it has been shown to undergo a one-electron reduction by mitochondrial enzymes, producing an azo anion radical that can influence cellular processes . This property is exploited in studies assessing calcium transport in cells and monitoring intracellular calcium levels .

Applications in Biological Research

This compound has several significant applications in biological research:

- Calcium Indicator : It serves as an effective indicator for measuring intracellular calcium levels, crucial for understanding various physiological processes such as muscle contraction and neurotransmitter release .

- Metal Ion Detection : The compound is utilized in environmental monitoring and medical diagnostics to detect trace amounts of metal ions in biological samples .

- Spectrophotometric Assays : Its ability to form stable complexes makes it a valuable tool for spectrophotometric assays aimed at quantifying metal ions in different matrices .

Case Study 1: Calcium Measurement in Photoreceptor Cells

A study demonstrated that Arsenazo III could measure light-induced changes in intracellular ionized calcium in Limulus ventral photoreceptor cells. The results indicated that the dye's sensitivity allowed for rapid detection of calcium fluctuations associated with phototransduction processes .

Case Study 2: Metal Ion Interaction Studies

Research involving methanotrophic bacteria utilized Arsenazo III for spectrophotometric detection of rare earth elements (REEs) in culture media. This study highlighted the dye's versatility beyond traditional metal ion detection, showcasing its application in microbial ecology .

Data Table: Spectrophotometric Properties

| Metal Ion | Complex Color | λmax (nm) | Stability Constant (log K) |

|---|---|---|---|

| Calcium | Blue | 650 | 5.6 |

| Aluminum | Pink | 550 | 6.2 |

| Gallium | Green | 600 | 5.8 |

| Indium | Yellow | 570 | 5.5 |

Propiedades

IUPAC Name |

disodium;3,6-bis[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18As2N4O14S2.2Na/c29-21-18-11(9-16(43(37,38)39)19(21)27-25-14-7-3-1-5-12(14)23(31,32)33)10-17(44(40,41)42)20(22(18)30)28-26-15-8-4-2-6-13(15)24(34,35)36;;/h1-10,29-30H,(H2,31,32,33)(H2,34,35,36)(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSZSGSRTIMTBY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=CC=C4[As](=O)(O)O)O)O)[As](=O)(O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16As2N4Na2O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401047754, DTXSID701047858 | |

| Record name | 3,6-Bis[2-(2-arsonophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenazo III sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701047858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

820.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple to black powder; [MSDSonline] | |

| Record name | Arsenazo III | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

62337-00-2, 138608-19-2 | |

| Record name | Arsenazo III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062337002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Bis[2-(2-arsonophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenazo III sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701047858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3,6-bis[(o-arsonophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.